An In-Depth Technical Guide to 7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
An In-Depth Technical Guide to 7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
CAS Number: 709652-84-6
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. It provides an in-depth analysis of its chemical properties, a detailed synthesis protocol with mechanistic insights, characterization data, and a discussion of its strategic importance as a building block in medicinal chemistry.
Section 1: Core Compound Identification and Physicochemical Properties
7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrido[2,3-b]pyrazine core. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The bromine atom at the 7-position provides a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions, making it a valuable intermediate in the synthesis of compound libraries for drug discovery.
Table 1: Compound Identification and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 7-bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one | N/A |
| CAS Number | 709652-84-6 | [1][2] |
| Molecular Formula | C₇H₆BrN₃O | [1][3] |
| Molecular Weight | 228.05 g/mol | [1][3] |
| Canonical SMILES | C1C(=O)NC2=C(N1)C=C(C=N2)Br | [3] |
| InChI Key | HAPKFTGLUZRZNM-UHFFFAOYSA-N |[3] |
Section 2: The Pyrido[2,3-b]pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry
Nitrogen-containing heterocyclic systems are a cornerstone of modern drug discovery, forming the structural basis of approximately 60% of all FDA-approved small-molecule drugs.[4] The pyrido[2,3-b]pyrazine core, a fusion of pyridine and pyrazine rings, is a "privileged scaffold." This term describes molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a rich source for developing novel therapeutics.
Derivatives of the pyrido[2,3-b]pyrazine core have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[4] A notable application is in the development of antagonists for the Transient Receptor Potential Cation Channel, Subfamily V, Member 1 (TRPV1), a key target for novel pain treatments. Researchers successfully replaced a 1,8-naphthyridine core, which was prone to forming reactive metabolites, with the pyrido[2,3-b]pyrazine scaffold to create safer and orally bioavailable drug candidates.[5] This strategic substitution highlights the scaffold's favorable metabolic profile and its utility in overcoming development challenges.
Caption: The versatile pyrido[2,3-b]pyrazine core and its applications.
Section 3: Synthesis Protocol and Mechanistic Rationale
The synthesis of 7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is reliably achieved through a two-stage process starting from 5-bromo-pyridine-2,3-diamine. The following protocol is adapted from established patent literature.[1]
Experimental Protocol
Stage 1: Condensation to Form Dihydroxazine Intermediate
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Combine 5-bromo-pyridine-2,3-diamine (11.64 g, 61.9 mmol) and glyoxylic acid monohydrate (22.80 g, 247.7 mmol) in methanol (200 mL).
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Stir the mixture for 62 hours at room temperature.
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Collect the resulting precipitate by filtration, wash thoroughly with methanol, and dry at 110 °C. This yields a regioisomeric mixture of condensation products (12.60 g, 90% yield).
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Causality Explained : This step involves a double condensation reaction. The two amino groups of the diamine react with the aldehyde and carboxylic acid functionalities of glyoxylic acid. This forms a six-membered dihydroxazine ring intermediate, which exists as a mixture of regioisomers. Using a four-fold excess of glyoxylic acid drives the reaction to completion.
Stage 2: Reductive Amination and Cyclization
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Suspend the intermediate mixture (4.52 g, 20 mmol) in 1,2-dimethoxyethane (DME, 300 mL).
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Add sodium tris(acetoxy)borohydride (NaBH(OAc)₃, 11.87 g, 56 mmol) to the suspension.
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Stir the reaction mixture for 88 hours at 60 °C.
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After cooling, add ethyl acetate (EtOAc, 500 mL) and water (300 mL). Adjust the pH to 8.0 using 2N NaOH.
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Separate the aqueous phase and extract with EtOAc (2 x 200 mL).
-
Combine the organic phases, wash with water and brine, then dry and evaporate the solvent.
-
Purify the residue by stirring with dichloromethane (CH₂Cl₂, 50 mL) for 24 hours, followed by filtration. Further purify the solid by stirring in hot EtOAc (100 mL at 75 °C) for 14 hours.
-
Filter and dry the final solid to obtain the title compound (2.35 g, 52% yield).[1]
-
Causality Explained : Sodium tris(acetoxy)borohydride is a mild and selective reducing agent ideal for reductive aminations. It reduces the imine formed in situ during the cyclization process without affecting other functional groups. The extended reaction time and elevated temperature are necessary to ensure the complete conversion and cyclization to the desired stable dihydropyrazinone ring system. The workup and purification steps are designed to remove unreacted starting materials and byproducts.
Caption: Two-stage synthesis of the title compound.
Section 4: Spectroscopic Characterization
Validation of the compound's structure is achieved through standard spectroscopic methods. The data below confirms the successful synthesis of the target molecule.
Table 2: Key Characterization Data
| Analysis Method | Result | Interpretation |
|---|---|---|
| ¹H NMR (300 MHz, DMSO-d₆) | δ 10.47 (s, br, 1H), 7.65 (d, J=2.2Hz, 1H), 7.01 (t, J=2.2Hz, 1H), 6.99 (s, br, 1H), 3.93 (d, J=1.5Hz, 2H) | The signals correspond to the protons on the aromatic ring and the methylene group of the pyrazinone ring, consistent with the expected structure.[1] |
| Mass Spectrometry (ESI) | m/z: 227.9764 (M+H)⁺ | The measured mass corresponds to the protonated molecular ion of the compound, confirming its molecular weight.[1] |
Section 5: Strategic Utility in Drug Discovery
The primary value of 7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one lies in its role as a versatile intermediate. The bromine atom at the C7 position is a key functional group that allows for the strategic elaboration of the core scaffold. It is an excellent substrate for modern cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents (e.g., aryl, heteroaryl, amine, and alkyne groups), which is fundamental to exploring structure-activity relationships (SAR) in a drug discovery campaign.
Caption: Use of the bromo-intermediate in library synthesis for drug discovery.
Section 6: Safety, Handling, and Storage
As a laboratory chemical, 7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one requires careful handling in a controlled environment.
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[6][7]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[8]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.[8]
-
First Aid :
References
-
CP Lab Safety. (n.d.). 7-BROMO-3,4-DIHYDROPYRAZINO[2,3-B]PYRAZIN-2(1H)-ONE, 95% Purity, C6H5BrN4O, 50 mg. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. Retrieved from [Link]
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Lange, M., et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of 7-Bromo-1,3-diazapyrenes. Retrieved from [Link]
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ResearchGate. (2020). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][9]oxazine-1,8-diones. Retrieved from [Link]
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ResearchGate. (n.d.). New synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]
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PubMed. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Retrieved from [Link]
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PubMed. (n.d.). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Retrieved from [Link]
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